3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole
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Overview
Description
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a fluoropyridine and a nitroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole typically involves multi-step reactions. One common method includes the initial formation of the fluoropyridine ring, followed by nitration and subsequent cyclization to form the indazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the fluorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole has several scientific research applications:
Agrochemicals: The compound is explored for its use as a precursor in the synthesis of herbicides and insecticides due to its bioactive properties.
Materials Science: It is studied for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes such as oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-chloropyridin-2-yl)-5-nitro-1H-indazole
- 3-(6-bromopyridin-2-yl)-5-nitro-1H-indazole
- 3-(6-methylpyridin-2-yl)-5-nitro-1H-indazole
Uniqueness
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
1356087-86-9 |
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Molecular Formula |
C12H7FN4O2 |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H7FN4O2/c13-11-3-1-2-10(14-11)12-8-6-7(17(18)19)4-5-9(8)15-16-12/h1-6H,(H,15,16) |
InChI Key |
OXIICOCQXJFDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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